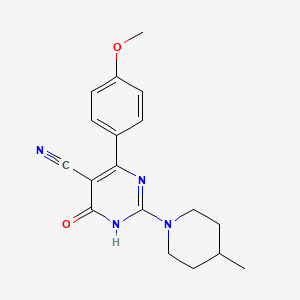

6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Description

6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS: 892252-72-1) is a dihydropyrimidine derivative with the molecular formula C₁₈H₂₀N₄O₂ and a molecular weight of 324.38 g/mol. Its structure features a 4-methoxyphenyl group at position 6, a 4-methylpiperidinyl substituent at position 2, and a carbonitrile group at position 5.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-12-7-9-22(10-8-12)18-20-16(15(11-19)17(23)21-18)13-3-5-14(24-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARUODJKUDGCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the condensation of a suitable β-diketone with guanidine or its derivatives under acidic conditions. The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the 4-methylpiperidin-1-yl group can be added via a nucleophilic substitution reaction with 4-methylpiperidine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form a carboxylic acid.

Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.

Substitution: The methoxyphenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed:

Oxidation: 6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid.

Reduction: 6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidin-5-amine.

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.

Industry: Its unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations at Position 2

Sulfur-Containing Substituents

- 2-(4-Trifluoromethylbenzylthio)-6-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (5k) : Substituent: A benzylthio group with a trifluoromethyl moiety. Physical Properties: Melting point (273–275°C), IR peaks (NH: 3363 cm⁻¹, CN: 2218 cm⁻¹, CO: 1658 cm⁻¹).

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile :

- Substituent : A sulfanyl group with a methoxyethyl chain.

- Physical Properties : Melting point (113–115°C), synthesized via alkylation with 1-bromo-2-methoxyethane.

- Key Difference : The flexible methoxyethyl chain may reduce steric hindrance, increasing solubility in polar solvents.

Nitrogen-Containing Substituents

- 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Substituent: Methylthio group. Physical Properties: High melting point (300°C), indicative of strong intermolecular interactions (e.g., hydrogen bonding from the oxo group).

Substituent Variations at Position 4 and 6

4-(2-Methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile :

- Substituents : Nitrophenyl-benzylthio at position 2, methylpropyl at position 4.

- Physical Properties : Melting point (161–163°C), yield (42%).

- Key Difference : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in biological systems.

- 2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Substituents: Chlorophenylamino at position 2, nitrophenyl at position 4. Molecular Weight: 367.7 g/mol. Key Difference: The amino group facilitates hydrogen bonding, while the nitro group increases hydrophobicity.

Comparative Analysis of Key Properties

Biological Activity

6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a dihydropyrimidine core, which is known for its diverse biological activities. The presence of the methoxyphenyl and piperidine moieties enhances its interaction with biological targets.

Molecular Formula: C18H22N4O2

Molecular Weight: 342.40 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis |

| MCF-7 (breast) | 15.0 | Inhibition of cell proliferation |

| A549 (lung) | 10.0 | Disruption of cell cycle |

The compound's mechanism involves the activation of apoptotic pathways and inhibition of tumor growth through interference with cell cycle regulation.

Neuropharmacological Effects

In addition to its anticancer properties, this compound shows promise in treating neurodegenerative diseases. It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Acetylcholinesterase | 8.0 | Enhanced cholinergic transmission |

| Butyrylcholinesterase | 9.5 | Potential to reduce amyloid plaque formation |

This dual inhibition suggests that the compound could be effective in improving cognitive function by enhancing cholinergic signaling.

Case Studies

- Study on Anticancer Activity : A study evaluated the efficacy of the compound against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study concluded that the compound could serve as a lead for developing new anticancer agents .

- Neuroprotective Properties : Another study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid-beta accumulation and improved cognitive performance in treated mice .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications to the piperidine and phenyl groups can significantly influence biological activity. For instance, substituents on the methoxy group have been linked to enhanced potency against AChE inhibition, while variations in the carbonitrile moiety affect cytotoxicity profiles.

Q & A

Q. What synthetic routes are recommended for preparing 6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, and how can yields be optimized?

The synthesis typically employs a multi-step condensation reaction, analogous to methods for structurally similar dihydropyrimidines. Key steps include:

- Biginelli-like cyclocondensation of 4-methoxybenzaldehyde, 4-methylpiperidine, and cyanoacetamide derivatives under acid catalysis (e.g., ZnCl₂ or p-toluenesulfonic acid) .

- Solvent optimization : Reflux in ethanol or DMF (80–100°C) improves reaction efficiency. Anhydrous conditions minimize side reactions .

- Stoichiometric ratios : A 1:1.2:1 molar ratio of aldehyde:amine:cyanoacetamide precursor maximizes yields (65–75%) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization (ethanol-water) achieves >95% purity .

Q. What spectroscopic methods are critical for structural confirmation, and what key spectral markers should be prioritized?

Essential characterization includes:

- ¹H/¹³C NMR :

- Downfield NH proton (δ 8.5–9.0 ppm) for the dihydropyrimidine ring.

- Methoxy singlet (δ ~3.8 ppm, 3H integration).

- Piperidinyl protons as multiplets (δ 1.5–3.0 ppm) .

- IR spectroscopy :

- Sharp C≡N stretch at ~2200 cm⁻¹.

- C=O absorption at 1680–1720 cm⁻¹ .

- Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values. Deviations >0.5% indicate impurities .

Q. How can researchers ensure compound purity, and what purification challenges are common?

- Recrystallization : Use ethanol-water mixtures (3:1 v/v) to remove polar byproducts.

- Chromatographic challenges : Silica gel may retain polar impurities; gradient elution (0–50% ethyl acetate in hexane) improves separation .

- Hygroscopicity : Vacuum-dry samples (60°C, 24 hrs) before elemental analysis to avoid moisture interference .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR/data be resolved?

- Sample preparation : Ensure complete deuteration (e.g., DMSO-d₆) and exclude paramagnetic impurities.

- Dynamic effects : Variable-temperature NMR (25–60°C) identifies tautomeric equilibria affecting NH proton shifts .

- Computational validation : Compare experimental ¹³C NMR with DFT-calculated shifts (e.g., B3LYP/6-31G* level) to assign ambiguous signals .

Q. What strategies guide structure-activity relationship (SAR) studies for biological evaluation?

- Systematic modifications :

- Replace 4-methoxyphenyl with electron-deficient groups (e.g., nitro) to probe electronic effects.

- Substitute 4-methylpiperidine with morpholine or pyrrolidine to assess steric and lipophilic impacts .

- Biological assays :

- Antibacterial activity : Determine minimum inhibitory concentrations (MICs) against S. aureus and E. coli via broth microdilution (CLSI guidelines) .

- Cytotoxicity : Use MTT assays in HEK293 cells to differentiate antimicrobial vs. toxic effects .

Q. What mechanistic insights inform reaction optimization for cyclocondensation steps?

- Stepwise pathway :

- Knoevenagel condensation forms an α,β-unsaturated intermediate.

- Michael addition of 4-methylpiperidine.

- Cyclodehydration to yield the dihydropyrimidine core.

- Kinetic monitoring : In situ IR tracks C=O (1720 cm⁻¹) and C≡N (2200 cm⁻¹) bands to identify rate-limiting steps .

- Solvent effects : Polar aprotic solvents (DMF) accelerate Michael addition by stabilizing the transition state .

Q. How does the compound’s stability vary under experimental conditions, and what precautions are necessary?

- Storage : Amber vials with desiccant (25°C) prevent photodegradation and hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

- Solution stability : In DMSO, the compound remains intact for 72 hours; avoid aqueous bases (pH >9) to prevent cyano→amide conversion .

- Biological assays : Prepare fresh DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .

Q. How are computational methods applied to predict physicochemical properties or binding modes?

- logP/solubility : Use QSPR models (e.g., ACD/Labs) to predict lipophilicity and aqueous solubility for SAR optimization .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with bacterial targets (e.g., dihydrofolate reductase) to rationalize activity trends .

Q. What analytical techniques are suitable for quantifying trace impurities or degradation products?

- HPLC-DAD/ELSD : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve degradation products (e.g., hydrolyzed amide derivatives) .

- LC-MS : High-resolution mass spectrometry identifies impurities with mass shifts corresponding to synthetic byproducts (e.g., uncyclized intermediates) .

Q. How do researchers design controlled comparative studies with structural analogs?

- Analog synthesis : Prepare derivatives with single-point modifications (e.g., 4-ethoxy vs. 4-methoxy phenyl) to isolate substituent effects .

- Physicochemical profiling : Compare melting points, solubility, and logP to correlate properties with bioactivity .

- Bioisosteric replacements : Replace the cyano group with a trifluoromethyl moiety to evaluate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.